4-Chloro Bupropion Fumarate

描述

4-Chloro Bupropion Fumarate is a chemical compound derived from Bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . The addition of a chlorine atom to the Bupropion structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Bupropion Fumarate typically involves the chlorination of Bupropion. The process begins with the bromination of m-chloropropiophenone, followed by amination with t-butylamine, and finally, the reaction with fumaric acid to form the fumarate salt . The reaction conditions include:

- Bromination with bromine or N-Bromo succinimide.

- Amination with t-butylamine.

- Acidification with fumaric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and environmental impact .

化学反应分析

Types of Reactions: 4-Chloro Bupropion Fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Chloro Bupropion Fumarate has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of its pharmacokinetics and metabolism.

Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Medicine: Explored for its potential in treating depressive disorders and aiding smoking cessation.

作用机制

4-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . This action prolongs the duration of neurotransmitter activity, enhancing mood and reducing depressive symptoms. The compound also antagonizes nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .

相似化合物的比较

Bupropion: The parent compound, used primarily as an antidepressant and smoking cessation aid.

3-Chloro Bupropion: Another chlorinated derivative with similar pharmacological properties.

Hydroxy Bupropion: A metabolite of Bupropion with antidepressant activity.

Uniqueness: 4-Chloro Bupropion Fumarate is unique due to its enhanced pharmacological profile, resulting from the addition of a chlorine atom. This modification improves its efficacy and stability compared to its parent compound, Bupropion .

生物活性

4-Chloro Bupropion Fumarate is a derivative of bupropion, an antidepressant known for its efficacy in treating major depressive disorder (MDD) and aiding smoking cessation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

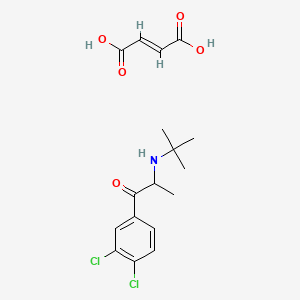

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a chlorine atom at the para position of the phenyl ring. This modification enhances its biological activity compared to its parent compound, bupropion.

This compound exhibits several pharmacological actions that contribute to its therapeutic effects:

- Dopamine and Norepinephrine Reuptake Inhibition : Similar to bupropion, this compound inhibits the reuptake of dopamine (DA) and norepinephrine (NE), which is crucial for its antidepressant effects. Studies indicate that it has a higher potency in inhibiting DA uptake than bupropion itself, suggesting an enhanced efficacy in mood regulation .

- Nicotinic Acetylcholine Receptor Antagonism : The compound acts as a noncompetitive antagonist at α4β2 nicotinic acetylcholine receptors (nAChRs), with an IC50 value comparable to that of bupropion. This property may contribute to its effectiveness in smoking cessation by reducing nicotine-induced dopaminergic activity .

- Metabolism and Bioavailability : this compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2B6. Its metabolites, including hydroxybupropion, are also biologically active and may play a role in the overall therapeutic effects observed with bupropion .

Biological Activity Data

The following table summarizes key biological activities and comparative data between this compound and bupropion:

| Activity | This compound | Bupropion |

|---|---|---|

| Dopamine Reuptake Inhibition | Higher potency | Moderate potency |

| Norepinephrine Reuptake Inhibition | Moderate potency | Moderate potency |

| α4β2-nAChR Antagonism | Comparable IC50 | Lower IC50 |

| Plasma Concentration | Higher peak levels | Lower peak levels |

| Half-life | Longer elimination half-life | Shorter elimination half-life |

Case Studies

- Depression Management : A case study highlighted the use of this compound in conjunction with S-adenosylmethionine (SAMe) and vitamin D3 for managing major depression. The patient reported significant improvements in mood stability and overall functioning, indicating the potential of this compound in enhancing treatment outcomes for MDD .

- Smoking Cessation : Another study involving smokers demonstrated that participants treated with this compound experienced higher abstinence rates compared to those receiving standard therapies. This suggests that the compound may be more effective in promoting smoking cessation than traditional bupropion formulations .

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Enhanced Efficacy : In animal models, this compound exhibited greater efficacy in reducing nicotine-induced behaviors compared to bupropion, supporting its potential as a superior agent for both depression and smoking cessation .

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with adverse effects similar to those observed with standard bupropion treatments. However, further studies are required to fully establish its safety in long-term use .

属性

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZCRYZSIOLYOO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747319 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193779-36-0 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。